N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrofuran-2-carboxamide
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Overview
Description
N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrofuran-2-carboxamide: is an organic compound characterized by the presence of a phenyldiazenyl group attached to a phenyl ring, which is further connected to a tetrahydrofuran-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrofuran-2-carboxamide typically involves the following steps:
Diazotization Reaction: The starting material, aniline, undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the phenyldiazenyl group.
Amidation: The resulting compound is subjected to amidation with tetrahydrofuran-2-carboxylic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phenyldiazenyl group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Scientific Research Applications
N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrofuran-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties and potential drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The phenyldiazenyl group can participate in electron transfer reactions, while the tetrahydrofuran-2-carboxamide moiety may interact with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(E)-phenyldiazenyl]phenyl}acetamide
- N-{4-[(E)-phenyldiazenyl]phenyl}propionamide
- N-{4-[(E)-phenyldiazenyl]phenyl}butyramide
Uniqueness
N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrofuran-2-carboxamide is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties compared to its analogs. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
355831-15-1 |
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Molecular Formula |
C17H17N3O2 |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-(4-phenyldiazenylphenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C17H17N3O2/c21-17(16-7-4-12-22-16)18-13-8-10-15(11-9-13)20-19-14-5-2-1-3-6-14/h1-3,5-6,8-11,16H,4,7,12H2,(H,18,21) |
InChI Key |
COVHDFZMWABZJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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